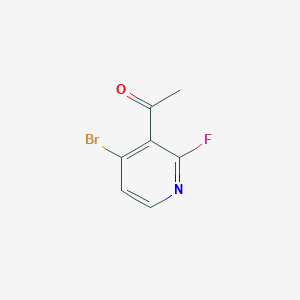
1-(4-Bromo-2-fluoropyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-fluoropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H5BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 4-bromo-2-fluoropyridine with ethanoyl chloride under specific conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromo-2-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ethanone group can be oxidized to carboxylic acids or reduced to alcohols under suitable conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-fluoropyridin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: It serves as a probe or ligand in biological studies to investigate the function of various biomolecules.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary, but typically involve interactions with key functional groups on the target molecules.
Comparison with Similar Compounds
1-(4-Bromo-2-fluoropyridin-3-yl)ethanone can be compared with other similar compounds, such as:
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
- 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
These compounds share similar structural features but differ in the position of the bromine and fluorine atoms, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and reactivity compared to its analogs.
Biological Activity
1-(4-Bromo-2-fluoropyridin-3-yl)ethanone is a pyridine derivative characterized by its unique halogen substituents, which significantly influence its biological activity. This compound has garnered interest in medicinal chemistry due to its potential as an enzyme inhibitor and its role in various therapeutic applications.
The molecular formula of this compound is C7H6BrFNO, and it features both bromine and fluorine atoms that enhance its reactivity and stability. The presence of these halogens allows for specific interactions with biological targets, potentially leading to improved binding affinities in enzyme inhibition studies.
The mechanism of action for this compound involves its interaction with various enzymes and receptors. The halogen substituents modulate these interactions, which can influence biochemical pathways. For instance, studies indicate that fluorination can enhance lipophilicity, affecting solubility and selectivity towards specific biological targets .
Biological Activity
Research has shown that compounds similar to this compound exhibit significant biological activity, particularly in the context of enzyme inhibition. The compound's structure allows it to act as a potential inhibitor for histone deacetylases (HDACs), which are important in cancer biology .
Inhibition Studies
A study focusing on fluorinated pyridine derivatives revealed that the introduction of fluorine at specific positions can enhance the potency of the compounds against HDACs. For example, compounds with fluorine substitutions demonstrated increased inhibitory effects compared to their non-fluorinated counterparts .
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Antiviral Activity : A derivative containing a similar pyridine structure was evaluated for its antiviral properties against HIV, demonstrating significant activity with a half-maximal inhibitory concentration (IC50) of 89 nM .
- Enzyme Inhibition : Research on pyridine derivatives has shown that they can effectively inhibit various enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders .
Comparative Analysis
The following table summarizes the characteristics and biological activities of related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C7H6BrFN | Potential HDAC inhibitor |
| 1-(2-Fluoropyridin-4-yl)ethanone | C7H6FNO | Antiviral activity against HIV |
| 1-(4-Bromo-pyridin-3-yl)ethanone | C7H6BrN | Enzyme inhibition studies |
Properties
Molecular Formula |
C7H5BrFNO |
|---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
1-(4-bromo-2-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 |
InChI Key |
ZVUURDCWUDBYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















